N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide
Overview
Description
N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a trifluoromethyl group, and a sulfanylacetamide moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation reactions.
Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the quinazolinone intermediate with a sulfanylacetamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involving second messengers or kinase cascades, leading to physiological changes at the cellular level
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bispecific Antibody Drug Conjugates: Complex molecules used in cancer therapy, featuring dual-targeting mechanisms.
Uniqueness
N-(2,6-dimethylphenyl)-2-[({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}methyl)sulfanyl]acetamide is unique due to its combination of a quinazolinone core, trifluoromethyl group, and sulfanylacetamide moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]quinazolin-2-yl]methylsulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-16-7-5-8-17(2)24(16)31-23(33)15-35-14-22-30-21-12-4-3-11-20(21)25(34)32(22)19-10-6-9-18(13-19)26(27,28)29/h3-13H,14-15H2,1-2H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBCNYZSKAIEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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